molecular formula C11H11ClO4 B1445700 Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate CAS No. 1423026-12-3

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Cat. No. B1445700
CAS RN: 1423026-12-3
M. Wt: 242.65 g/mol
InChI Key: KTOABCRNHOSVKZ-UHFFFAOYSA-N
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Description

“Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate” is an organic compound with the chemical formula C11H11ClO4 . It belongs to the class of benzoates, which are organic compounds that contain a benzene ring.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate” is a white to light yellow solid. It has a molecular weight of 242.66 g/mol .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is utilized in the synthesis of various indole derivatives, which are biologically active compounds. These derivatives have shown promise in the treatment of cancer cells, microbes, and various disorders within the human body .

Antiviral Agents

The indole nucleus, which can be synthesized using Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate , is found in compounds with antiviral properties. Specific indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .

Anti-inflammatory and Analgesic Activities

Some indole derivatives, synthesized from compounds like Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate , have been identified to possess anti-inflammatory and analgesic activities. These compounds are compared with known drugs such as indomethacin and celecoxib, indicating their potential in developing new therapeutic agents .

Fungicidal Activity

In agricultural research, the fungicidal activity of compounds is of great importanceMethyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate has been used to create derivatives that contain halogen on the benzene ring, which have shown excellent fungicidal activity in both laboratory and pot experiments .

Antitumor Activity

The structural complexity of indole derivatives, which can be derived from Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate , allows for a diverse range of biological activities. Among these, antitumor activity is significant, as these compounds can be designed to target various cancer cells, offering a pathway for new cancer treatments .

Development of New Pharmacophores

Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activityMethyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate serves as a precursor in the development of new pharmacophores, particularly in the synthesis of indole-based compounds, which are pivotal in drug discovery and development .

properties

IUPAC Name

methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOABCRNHOSVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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